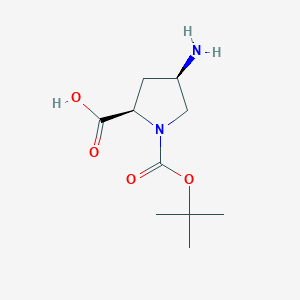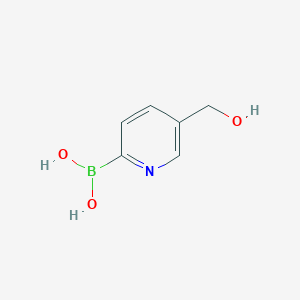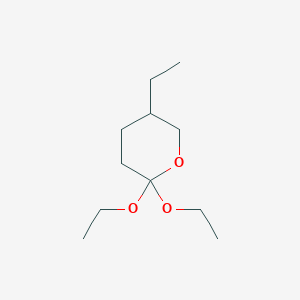
2,2-Diethoxy-5-ethyloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diethoxy-5-ethyloxane is a chemical compound that has been widely used in scientific research for its unique properties. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 188.26 g/mol. The compound has been found to have a range of applications in various fields, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of 2,2-Diethoxy-5-ethyloxane is not fully understood, but it is believed to act as a nucleophile in organic reactions. It has been found to react with various electrophiles, such as carbonyl compounds, to form new compounds.
Biochemical and Physiological Effects
2,2-Diethoxy-5-ethyloxane has been found to have a range of biochemical and physiological effects. It has been shown to have moderate toxicity in animal studies, with the potential to cause liver and kidney damage at high doses. However, it has also been found to have potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,2-Diethoxy-5-ethyloxane in lab experiments is its unique reactivity and ability to form new compounds. This makes it a useful tool for synthesizing new organic molecules and studying their properties. However, its moderate toxicity and complex synthesis process can also be limitations for some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2,2-Diethoxy-5-ethyloxane. One area of interest is in the development of new drugs and pharmaceuticals based on its unique properties. It could also be used in the development of new materials with specific properties, such as adhesives or coatings. Additionally, further studies could be conducted to better understand its mechanism of action and potential therapeutic applications.
In conclusion, 2,2-Diethoxy-5-ethyloxane is a versatile chemical compound with a range of scientific research applications. Its unique properties make it a useful tool for synthesizing new organic molecules and studying their properties. While there are some limitations to its use, the potential future directions for research on this compound are numerous and exciting.
Synthesemethoden
The synthesis of 2,2-Diethoxy-5-ethyloxane is a complex process that involves several steps. The most common method involves the reaction of diethyl ether with ethyl vinyl ether in the presence of a strong acid catalyst, such as sulfuric acid. The resulting product is then purified through distillation and recrystallization to obtain pure 2,2-Diethoxy-5-ethyloxane.
Wissenschaftliche Forschungsanwendungen
2,2-Diethoxy-5-ethyloxane has been extensively studied for its potential use in various scientific research applications. One of the most notable applications is in the field of biochemistry, where it has been used as a reagent for the synthesis of various organic compounds. It has also been found to have potential use in the development of new drugs and pharmaceuticals.
Eigenschaften
CAS-Nummer |
139054-16-3 |
|---|---|
Produktname |
2,2-Diethoxy-5-ethyloxane |
Molekularformel |
C11H22O3 |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
2,2-diethoxy-5-ethyloxane |
InChI |
InChI=1S/C11H22O3/c1-4-10-7-8-11(12-5-2,13-6-3)14-9-10/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
YTDQYWZADQNNNE-UHFFFAOYSA-N |
SMILES |
CCC1CCC(OC1)(OCC)OCC |
Kanonische SMILES |
CCC1CCC(OC1)(OCC)OCC |
Synonyme |
2H-Pyran,2,2-diethoxy-5-ethyltetrahydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







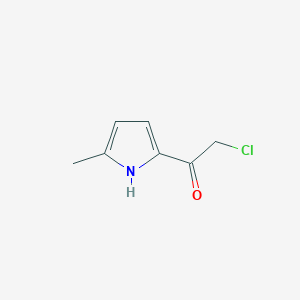
![Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate](/img/structure/B163828.png)
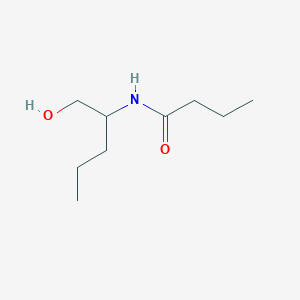
![2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B163834.png)

